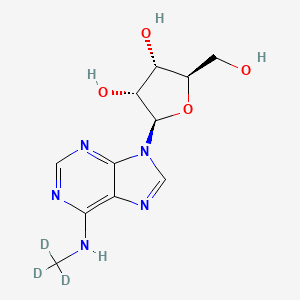

n6-Methyladenosine-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C11H15N5O4 |

|---|---|

Molecular Weight |

284.29 g/mol |

IUPAC Name |

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(trideuteriomethylamino)purin-9-yl]oxolane-3,4-diol |

InChI |

InChI=1S/C11H15N5O4/c1-12-9-6-10(14-3-13-9)16(4-15-6)11-8(19)7(18)5(2-17)20-11/h3-5,7-8,11,17-19H,2H2,1H3,(H,12,13,14)/t5-,7-,8-,11-/m1/s1/i1D3 |

InChI Key |

VQAYFKKCNSOZKM-YZLHILBGSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |

Canonical SMILES |

CNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O |

Origin of Product |

United States |

Foundational & Exploratory

n6-Methyladenosine-d3 chemical properties and CAS number.

N6-Methyladenosine-d3 (N6-m-d3A) is the deuterium-labeled form of N6-Methyladenosine (m6A), the most abundant internal modification in the messenger RNA (mRNA) of higher eukaryotes.[1][2][3] Its isotopic stability makes it an invaluable tool in biochemical and clinical research, particularly as an internal standard for highly sensitive and accurate quantification of m6A levels by mass spectrometry. This guide provides a comprehensive overview of its chemical properties, relevant experimental protocols, and the biological pathways it helps to investigate.

Core Chemical Properties

The fundamental chemical and physical properties of this compound are crucial for its application in experimental settings. These properties are summarized below.

| Property | Value | Reference |

| CAS Number | 139896-43-8 | [3][4] |

| Unlabelled CAS Number | 1867-73-8 | [4][5] |

| Molecular Formula | C11H12D3N5O4 | [4] |

| Molecular Weight | 284.29 g/mol | [4] |

| Accurate Mass | 284.1312 u | [4] |

| Purity | >95% (HPLC) | [4] |

| SMILES | OC[C@@H]1--INVALID-LINK----INVALID-LINK----INVALID-LINK--O1 | [4] |

| Storage Temperature | +4°C | [4] |

The Epitranscriptomic Role of N6-Methyladenosine

N6-methyladenosine is a dynamic and reversible RNA modification that plays a critical role in regulating gene expression by affecting nearly every aspect of mRNA metabolism, from splicing and nuclear export to translation and decay.[6][7] This regulatory network is controlled by a coordinated interplay of proteins: "writers," "erasers," and "readers."

-

Writers : These are methyltransferase complexes (e.g., METTL3 and METTL14) that install the m6A mark on specific RNA sequences.[2][6][8]

-

Erasers : Demethylases, such as FTO and ALKBH5, catalyze the removal of m6A modifications, allowing the system to be dynamic.[6][8][9]

-

Readers : Proteins containing specific domains (e.g., YTHDF1, YTHDF2) recognize and bind to m6A-modified sites, mediating the downstream functional consequences.[6][10] For instance, YTHDF2 is known to direct m6A-containing mRNAs towards degradation.[2]

This elegant system, often referred to as the "epitranscriptome," provides a crucial layer of post-transcriptional gene regulation.

Experimental Protocols and Applications

This compound is primarily used as an internal standard in quantitative mass spectrometry-based methods to measure endogenous m6A levels. It is also essential for tracing the metabolic fate of adenosine in cellular systems.

Quantification of m6A by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate detection and quantification of RNA modifications.[11] The use of a stable isotope-labeled internal standard like this compound is critical for correcting variations in sample preparation and instrument response.

Detailed Methodology:

-

RNA Isolation : Isolate total RNA or enrich for mRNA from the biological sample of interest. Ensure high purity to avoid contamination from other nucleic acids.[11]

-

RNA Digestion : Digest the purified RNA into single nucleosides using a mixture of enzymes such as nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase.

-

Spiking with Internal Standard : Add a known concentration of this compound to the digested nucleoside mixture.

-

LC Separation : Separate the nucleosides using a liquid chromatography system, typically with a C18 reverse-phase column.

-

MS/MS Detection : Analyze the eluate by tandem mass spectrometry operating in multiple reaction monitoring (MRM) mode. Specific parent-to-daughter ion transitions are monitored for both endogenous m6A and the deuterated standard (m6A-d3).

-

Quantification : The amount of endogenous m6A is calculated by comparing the peak area ratio of endogenous m6A to the known concentration of the spiked m6A-d3 standard.

References

- 1. N-Methyladenosine-d<sub>3</sub> | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | TRC-M275897-100MG | LGC Standards [lgcstandards.com]

- 5. N6-Methyladenosine | LGC, Biosearch Technologies [biosearchtech.com]

- 6. The dynamic epitranscriptome: N6-methyladenosine and gene expression control - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N6‐methyladenosine Steers RNA Metabolism and Regulation in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N6‐Methyladenosine modification mediated by METTL3 promotes DNA‐PKcs expression to induce anlotinib resistance in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of N6-methyladenosine modification on metabolic reprogramming in digestive tract tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. biorxiv.org [biorxiv.org]

The Principle and Application of n6-Methyladenosine-d3 as a Stable Isotope Internal Standard: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for using n6-Methyladenosine-d3 (m6A-d3) as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of n6-Methyladenosine (m6A) in biological matrices. This guide is intended for researchers, scientists, and drug development professionals working in the fields of epigenetics, RNA biology, and analytical chemistry.

Introduction to n6-Methyladenosine (m6A) and its Significance

N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and is also found in other RNA species.[1][2][3] This dynamic and reversible modification plays a crucial role in regulating various aspects of RNA metabolism, including splicing, nuclear export, stability, and translation.[1][2][3][4] The m6A landscape is controlled by a complex interplay of proteins: "writers" (methyltransferases like METTL3/14), "erasers" (demethylases such as FTO and ALKBH5), and "readers" (m6A-binding proteins, e.g., YTH domain family proteins) that recognize the m6A mark and elicit downstream functional consequences.[1][3][5][6] Dysregulation of m6A modification has been implicated in a wide range of human diseases, including cancer, making the accurate quantification of m6A levels a critical aspect of biomedical research.[7][8]

The Principle of Stable Isotope Dilution Mass Spectrometry (SID-MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and sensitive quantification of small molecules, including nucleosides like m6A.[8] However, the accuracy of LC-MS/MS can be affected by various factors, including matrix effects, variations in extraction recovery, and instrument response. To overcome these challenges, the stable isotope dilution (SID) method is widely employed.

The core principle of SID-MS involves the addition of a known amount of a stable isotope-labeled version of the analyte of interest (the internal standard) to the sample at the earliest stage of sample preparation. The SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N)).

This compound (m6A-d3) is a deuterium-labeled analog of m6A, where three hydrogen atoms in the methyl group are replaced with deuterium. This results in a mass increase of 3 Daltons compared to the endogenous m6A. Since m6A-d3 has nearly identical physicochemical properties to m6A, it co-elutes during chromatography and experiences similar ionization efficiency and fragmentation in the mass spectrometer. By measuring the ratio of the signal intensity of the endogenous analyte to that of the known amount of the internal standard, accurate quantification can be achieved, as this ratio remains constant regardless of sample loss or matrix-induced signal suppression or enhancement.

Experimental Workflow for m6A Quantification using m6A-d3

The following diagram illustrates the typical experimental workflow for the quantification of m6A in RNA samples using m6A-d3 as an internal standard.

Detailed Experimental Protocol

This protocol provides a general framework for the quantification of m6A in mRNA using m6A-d3 as an internal standard. Optimization may be required for specific sample types and instrumentation.

Materials and Reagents

-

n6-Methyladenosine (m6A) standard

-

This compound (m6A-d3) internal standard

-

Nuclease P1

-

Bacterial Alkaline Phosphatase

-

Ammonium bicarbonate

-

Ammonium acetate

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

RNA extraction and mRNA purification kits

Sample Preparation

-

Total RNA Extraction: Isolate total RNA from cells or tissues using a commercially available kit, following the manufacturer's instructions.

-

mRNA Purification: Enrich for mRNA from the total RNA pool using oligo(dT) magnetic beads. This step is crucial to remove ribosomal RNA, which can interfere with the analysis.[9][10]

-

Spiking with Internal Standard: Add a known concentration of this compound to the purified mRNA sample. A final concentration of 2.5 nM of [D3]m6A has been shown to be effective.[2][11]

-

Enzymatic Digestion:

-

To approximately 1 µg of mRNA, add 10 µL of 0.1 M ammonium acetate (pH 5.3) and 2 units of nuclease P1.[12]

-

Incubate the mixture at 45°C for 2 hours.[12]

-

Add 11 µL of 1 M sodium bicarbonate and 0.002 units of venom phosphodiesterase I.[12]

-

Incubate at 37°C for an additional 2 hours.[12]

-

Alternatively, after nuclease P1 digestion, add 1 µL of 1 M ammonium bicarbonate and 0.5 µL of bacterial alkaline phosphatase, and incubate at 37°C for 2 hours.[13]

-

-

Sample Cleanup: Deproteinate and desalt the digested sample using a 3K Nanosep spinning column or a similar filtration device.[12]

LC-MS/MS Analysis

-

Chromatographic Separation:

-

Use a C18 reversed-phase column for separation.

-

Employ a gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

-

-

Mass Spectrometry Detection:

-

Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

-

Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for m6A and m6A-d3.

-

m6A: m/z 282.1 → 150.1

-

m6A-d3: m/z 285.1 → 153.0[1]

-

-

Data Analysis

-

Calibration Curve: Prepare a series of calibration standards containing known concentrations of m6A and a fixed concentration of m6A-d3. Plot the ratio of the peak area of m6A to the peak area of m6A-d3 against the concentration of m6A to generate a calibration curve.

-

Quantification: Determine the concentration of m6A in the unknown samples by interpolating the measured peak area ratio into the calibration curve.

Quantitative Data Presentation

The following tables summarize typical quantitative data obtained from an LC-MS/MS method for m6A quantification using m6A-d3 as an internal standard. The data is adapted from a study by Song et al. (2021).[2][11]

Table 1: Calibration Curve and Performance Data

| Analyte | Calibration Curve Equation | R² | Linear Range (nM) | LOD (nM) | LOQ (nM) |

| m6A | y = 0.1205x + 0.0182 | 0.9999 | 0.1 - 100 | 0.01 | 0.1 |

LOD: Limit of Detection, LOQ: Limit of Quantification

Table 2: Precision and Recovery Data

| Analyte | Concentration (nM) | Intra-day Precision (RSD%) | Inter-day Precision (RSD%) | Recovery (%) |

| m6A | 0.5 | 4.8 | 6.5 | 102.3 |

| 5 | 3.2 | 5.1 | 98.9 | |

| 50 | 2.5 | 4.2 | 101.5 |

RSD: Relative Standard Deviation

m6A Signaling Pathway

The biological effects of m6A are mediated by a complex network of proteins that write, erase, and read this modification. The following diagram illustrates the central signaling pathway of m6A regulation of gene expression.

In the nucleus, the "writer" complex, primarily composed of METTL3 and METTL14, installs the m6A mark on mRNA.[1][3] This process is reversible and can be removed by "eraser" enzymes such as FTO and ALKBH5.[1][3] The nuclear "reader" protein YTHDC1 can bind to m6A-modified transcripts and influence their splicing and nuclear export.[8] Once in the cytoplasm, other "reader" proteins from the YTHDF family bind to the m6A-modified mRNA. YTHDF1 is primarily associated with promoting translation, while YTHDF2 is known to mediate mRNA degradation.[6] YTHDF3 has been suggested to cooperate with both YTHDF1 and YTHDF2 to influence translation and decay.[8]

Conclusion

The use of this compound as a stable isotope internal standard in conjunction with LC-MS/MS provides a robust, accurate, and precise method for the quantification of n6-Methyladenosine in biological samples. This technical guide has outlined the core principles, a detailed experimental workflow, and the key signaling pathways involved in m6A regulation. By employing this methodology, researchers can gain valuable insights into the dynamic regulation of m6A and its role in health and disease, paving the way for the development of novel diagnostic and therapeutic strategies.

References

- 1. m6A RNA Regulatory Diagram | Cell Signaling Technology [cellsignal.com]

- 2. m6A in the Signal Transduction Network - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m6A writers, erasers, readers and their functions | Abcam [abcam.com]

- 4. ovid.com [ovid.com]

- 5. blog.cellsignal.com [blog.cellsignal.com]

- 6. epigentek.com [epigentek.com]

- 7. Frontiers | Regulation of Gene Expression Associated With the N6-Methyladenosine (m6A) Enzyme System and Its Significance in Cancer [frontiersin.org]

- 8. It’s complicated… m6A-Dependent Regulation of Gene Expression in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m6A Modification LC-MS Analysis Service - Creative Proteomics [creative-proteomics.com]

- 10. m6A RNA Methylation Analysis by MS - CD Genomics [rna.cd-genomics.com]

- 11. academic.oup.com [academic.oup.com]

- 12. Quantification of global m6A RNA methylation levels by LC-MS/MS [visikol.com]

- 13. Quantitative analysis of m6A RNA modification by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

The Epitranscriptomic Revolution: A Technical Guide to N6-Methyladenosine (m6A) RNA Modification

Abstract

N6-methyladenosine (m6A) has emerged from relative obscurity to become the most intensely studied post-transcriptional modification of RNA.[1][2] First identified in the 1970s, this reversible and dynamic methylation of adenosine residues is now understood to be a critical regulator of nearly every aspect of RNA metabolism, from splicing and nuclear export to translation and decay.[3][4][5] The discovery of a dedicated enzymatic machinery of "writers" (methyltransferases), "erasers" (demethylases), and "readers" (m6A-binding proteins) has unveiled a sophisticated layer of gene regulation, termed epitranscriptomics.[6][7] Dysregulation of the m6A pathway is increasingly implicated in a wide array of human pathologies, including cancer, neurological disorders, and immune diseases, making its components highly attractive targets for novel therapeutic development.[8][9][10] This technical guide provides an in-depth overview of the discovery, molecular machinery, biological significance, and disease implications of m6A modification, tailored for researchers, scientists, and drug development professionals. It includes detailed experimental protocols for key analytical techniques and summarizes the current understanding of this pivotal regulatory mechanism.

The Core Machinery of m6A Modification

The dynamic nature of m6A modification is governed by three classes of proteins that install, remove, and recognize the methyl mark.[11]

"Writers": The Methyltransferase Complex

The deposition of m6A is catalyzed by a nuclear multi-subunit writer complex.[12] The core of this complex consists of the S-adenosylmethionine (SAM)-binding catalytic subunit, Methyltransferase-like 3 (METTL3), and its allosteric activator, Methyltransferase-like 14 (METTL14).[5][12] METTL14 acts as an RNA-binding scaffold, enhancing the catalytic activity of METTL3.[12] This heterodimer is stabilized by the Wilms' tumor 1-associated protein (WTAP), which guides the complex to specific RNA targets.[5] Other regulatory components, including VIRMA (KIAA1429), RBM15/15B, and ZC3H13, are also involved in ensuring the precise placement of m6A, which predominantly occurs within the consensus sequence RRACH (where R=A/G, H=A/C/U).[1][12][13]

"Erasers": The Demethylases

The reversibility of m6A methylation was established with the discovery of two key demethylases, or "erasers".[5] The first to be identified was the fat mass and obesity-associated protein (FTO), which oxidatively removes the methyl group from adenosine.[5] A second eraser, AlkB homolog 5 (ALKBH5), was subsequently discovered.[12] Both FTO and ALKBH5 belong to the Fe(II)/α-ketoglutarate-dependent dioxygenase family.[14] While both enzymes can demethylate m6A, some evidence suggests that FTO may preferentially target a related modification, N6,2′-O-dimethyladenosine (m6Am), at the 5' cap of mRNA.[5][12] The action of these erasers allows for dynamic control over the m6A landscape in response to cellular signals.

"Readers": Effectors of m6A Function

The functional consequences of m6A modification are mediated by a diverse group of "reader" proteins that specifically recognize and bind to the m6A mark.[1][6] These readers translate the chemical mark into a biological outcome, dictating the fate of the modified RNA.

-

YTH Domain-Containing Family: This is the most well-characterized family of m6A readers.

-

YTHDF1: Primarily located in the cytoplasm, YTHDF1 promotes the translation of m6A-modified mRNAs by interacting with translation initiation factors.[7][15]

-

YTHDF2: This reader is known to direct m6A-containing transcripts towards degradation by recruiting the CCR4-NOT deadenylase complex.[7][16]

-

YTHDF3: Appears to have a dual function, working in concert with YTHDF1 to promote translation and with YTHDF2 to facilitate decay.[16][17]

-

YTHDC1: A nuclear reader that influences the splicing of target pre-mRNAs.[18]

-

YTHDC2: An RNA helicase that has been implicated in regulating both mRNA translation and decay.[17]

-

-

IGF2BP Family (IGF2BP1/2/3): The insulin-like growth factor 2 mRNA-binding proteins represent a distinct class of m6A readers.[19] In contrast to YTHDF2, IGF2BPs enhance the stability and promote the translation of their target mRNAs upon binding to m6A sites, often within a GG(m6A)C sequence.[20][21][22]

-

HNRNP Family: Heterogeneous nuclear ribonucleoproteins, such as HNRNPA2B1, can also act as m6A readers, influencing RNA structure and splicing.[6]

Signaling Pathways and Logical Relationships

The interplay between writers, erasers, and readers forms a complex regulatory network that fine-tunes gene expression post-transcriptionally.

The functional outcomes of m6A modification are often context-dependent and dictated by which reader protein binds to the methylated site. This creates a branching logic where the same modification can lead to opposing fates for the transcript.

Data Summary: The m6A Machinery and its Functional Consequences

The following tables summarize the core components of the m6A pathway and their roles in health and disease.

Table 1: Key Proteins in the m6A Pathway

| Protein | Category | Primary Function | Associated Diseases (Examples) |

| METTL3 | Writer | Catalytic subunit of the methyltransferase complex.[12] | Acute Myeloid Leukemia, Lung Cancer, Breast Cancer.[8][14][23] |

| METTL14 | Writer | RNA-binding scaffold, enhances METTL3 activity.[12] | Hepatocellular Carcinoma, Glioblastoma.[8] |

| WTAP | Writer | Adapter protein, guides writer complex to RNA.[12] | Various cancers.[24] |

| FTO | Eraser | N6-methyladenosine demethylase.[12] | Obesity, Melanoma, Cervical Cancer, Neurological Disorders.[8][25][26] |

| ALKBH5 | Eraser | N6-methyladenosine demethylase.[12] | Pancreatic Cancer, Glioblastoma.[14][27] |

| YTHDF1 | Reader | Promotes translation of m6A-modified mRNA.[7] | Various cancers.[15] |

| YTHDF2 | Reader | Mediates degradation of m6A-modified mRNA.[7] | Hepatocellular Carcinoma, Lung Adenocarcinoma.[8] |

| YTHDF3 | Reader | Modulates translation and decay.[17] | Lung Cancer.[23] |

| IGF2BP1/2/3 | Reader | Enhances stability and translation of target mRNA.[20] | Various cancers.[19][21] |

| YTHDC1 | Reader | Nuclear reader, regulates RNA splicing.[18] | Various cancers.[1] |

Table 2: Functional Consequences of m6A Modification by Reader Proteins

| Reader Protein | Primary Consequence | Example mRNA Targets | Biological Outcome |

| YTHDF1 | Increased Translation | c-MYC, Wnt | Promotes cell proliferation.[23] |

| YTHDF2 | mRNA Degradation | SOCS2 | Suppresses cytokine signaling.[8] |

| IGF2BPs | Increased mRNA Stability | MYC, BCL-2 | Promotes cell survival and proliferation.[19][20] |

| YTHDC1 | Alternative Splicing | Splicing factor transcripts | Regulates gene isoform expression.[18] |

The Role of m6A in Disease

The critical role of m6A in fine-tuning gene expression means its dysregulation is a common feature in many diseases.

Cancer

Aberrant m6A modification is a hallmark of numerous cancers, where it can drive tumorigenesis, metastasis, and therapy resistance.[3] m6A regulators can act as either oncogenes or tumor suppressors depending on the cellular context.[28] For instance, overexpression of the writer METTL3 is common in acute myeloid leukemia (AML) and breast cancer, where it enhances the translation of oncogenes like BCL-2 and c-MYC.[14][23] Conversely, the eraser FTO can act as an oncogene in melanoma by reducing m6A on transcripts like PD-1, thereby suppressing anti-tumor immunity.[25] The m6A pathway also plays a crucial role in maintaining cancer stem cell populations and regulating key oncogenic signaling pathways, including Wnt/β-catenin and PI3K/AKT/mTOR.[27][28]

Neurological Disorders

The m6A modification is highly abundant in the adult brain and plays a vital role in neurogenesis, neuronal differentiation, memory formation, and synaptic plasticity.[10][29][30] Altered m6A levels have been linked to the pathology of several neurological diseases.[31] In mouse models of Alzheimer's disease, m6A levels on transcripts involved in AD-related pathways are decreased.[26] In Parkinson's disease models, a decrease in global m6A levels, driven by an increase in FTO, contributes to dopaminergic neuron apoptosis.[26]

Immunology and Inflammatory Diseases

The m6A pathway is a key regulator of both innate and adaptive immunity.[9][32] It governs the maturation and activation of immune cells, such as dendritic cells (DCs) and T cells.[17] For example, m6A modification of transcripts for suppressor of cytokine signaling (SOCS) proteins regulates T cell homeostasis and differentiation.[4] Dysregulation of m6A has been implicated in autoimmune diseases, including systemic lupus erythematosus (SLE) and inflammatory bowel disease (IBD), by affecting the balance of the immune microenvironment.[17]

Experimental Protocols for m6A Analysis

The study of m6A has been revolutionized by the development of antibody-based enrichment techniques coupled with high-throughput sequencing.

MeRIP-Seq (Methylated RNA Immunoprecipitation Sequencing)

MeRIP-Seq is the most widely used method for transcriptome-wide mapping of m6A. It identifies regions of RNA (typically 100-200 nucleotides) that are enriched for the m6A modification.[33][34]

Protocol:

-

RNA Extraction: Isolate total RNA from cells or tissues of interest using a standard method like TRIzol extraction. Ensure high quality and integrity of the RNA.[33]

-

RNA Fragmentation: Fragment the total RNA into ~100-300 nucleotide-long fragments. This can be achieved using enzymatic methods (e.g., RNase III) or chemical/thermal fragmentation.[33]

-

Immunoprecipitation (IP): Incubate the fragmented RNA with a highly specific anti-m6A antibody. A small fraction of the fragmented RNA should be set aside as an input control.[35]

-

Enrichment: Capture the antibody-RNA complexes using protein A/G magnetic beads.

-

Washing: Perform stringent washes to remove non-specifically bound RNA fragments.

-

Elution and Purification: Elute the m6A-containing RNA fragments from the beads and purify them.

-

Library Construction: Prepare sequencing libraries from both the immunoprecipitated (IP) RNA and the input control RNA. This involves reverse transcription to cDNA, adapter ligation, and PCR amplification.[33]

-

Sequencing: Perform high-throughput sequencing of both the IP and input libraries.

-

Data Analysis: Align sequencing reads to the reference genome/transcriptome. Use peak-calling algorithms (e.g., MACS2, exomePeak) to identify regions that are significantly enriched in the IP sample compared to the input control. These peaks represent m6A-modified regions.[36][37]

References

- 1. The role of m6A modification in the biological functions and diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | The Potential Role of m6A RNA Methylation in the Aging Process and Aging-Associated Diseases [frontiersin.org]

- 3. RNA m6A methylation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Review in Research Progress Concerning m6A Methylation and Immunoregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rethinking m6A Readers, Writers, and Erasers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. RNA m6A modification and its function in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. epigentek.com [epigentek.com]

- 8. Link Between m6A Modification and Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Emerging Role of m6A Modification in Regulating the Immune System and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m6A methylation: Critical roles in aging and neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ovid.com [ovid.com]

- 12. m6A writers, erasers, readers and their functions | Abcam [abcam.com]

- 13. jme.bioscientifica.com [jme.bioscientifica.com]

- 14. Frontiers | The Role of m6A RNA Methylation in Cancer: Implication for Nature Products Anti-Cancer Research [frontiersin.org]

- 15. Frontiers | N6-methyladenosine reader YTHDF family in biological processes: Structures, roles, and mechanisms [frontiersin.org]

- 16. Understanding the redundant functions of the m6A-binding YTHDF proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Exploring the impact of m6A modification on immune diseases: mechanisms and therapeutic implication [frontiersin.org]

- 18. The roles and mechanisms of the m6A reader protein YTHDF1 in tumor biology and human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 19. IGF2BPs as novel m6A readers: Diverse roles in regulating cancer cell biological functions, hypoxia adaptation, metabolism, and immunosuppressive tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Recognition of RNA N6-methyladenosine by IGF2BP Proteins Enhances mRNA Stability and Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ijbs.com [ijbs.com]

- 22. Recognition of RNA N6-methyladenosine by IGF2BP Proteins Enhances mRNA Stability and Translation | Semantic Scholar [semanticscholar.org]

- 23. academic.oup.com [academic.oup.com]

- 24. journal.hep.com.cn [journal.hep.com.cn]

- 25. Roles and therapeutic implications of m6A modification in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Frontiers | m6A Modification in Mammalian Nervous System Development, Functions, Disorders, and Injuries [frontiersin.org]

- 27. mdpi.com [mdpi.com]

- 28. clinmedjournals.org [clinmedjournals.org]

- 29. tandfonline.com [tandfonline.com]

- 30. tandfonline.com [tandfonline.com]

- 31. N6-methyladenosine and Neurological Diseases - ProQuest [proquest.com]

- 32. discovery.researcher.life [discovery.researcher.life]

- 33. MeRIP-seq Protocol - CD Genomics [rna.cd-genomics.com]

- 34. Mapping m6A at individual-nucleotide resolution using crosslinking and immunoprecipitation (miCLIP) - PMC [pmc.ncbi.nlm.nih.gov]

- 35. sysy.com [sysy.com]

- 36. rna-seqblog.com [rna-seqblog.com]

- 37. A protocol for RNA methylation differential analysis with MeRIP-Seq data and exomePeak R/Bioconductor package - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Function of N6-methyladenosine (m6A) in Regulating mRNA Stability and Translation

For Researchers, Scientists, and Drug Development Professionals

N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and has emerged as a critical regulator of gene expression.[1][2] This dynamic and reversible modification orchestrates a complex network of post-transcriptional control, influencing every stage of the mRNA lifecycle, from splicing and nuclear export to stability and translation.[3][4] Understanding the molecular mechanisms governed by m6A is paramount for developing novel therapeutic strategies targeting a wide range of diseases, including cancer and developmental disorders.[5]

This guide provides a comprehensive technical overview of the core functions of m6A, focusing on its roles in mRNA stability and translation. It details the key molecular players, presents quantitative data from seminal studies, outlines experimental protocols for m6A analysis, and visualizes the underlying pathways.

The m6A Regulatory Machinery: Writers, Erasers, and Readers

The fate of an m6A-modified transcript is determined by a sophisticated interplay of three classes of proteins.[5][6]

-

Writers: This group consists of methyltransferase complexes that install the m6A mark on adenosine residues, typically within a RRACH consensus motif.[5] The primary writer complex is a heterodimer of METTL3 (the catalytic subunit) and METTL14 (the RNA-binding scaffold), which is stabilized by WTAP and other regulatory proteins like VIRMA, RBM15, and ZC3H13.[6]

-

Erasers: These are demethylases that remove the m6A modification, allowing for dynamic regulation. The two known erasers are FTO (fat mass and obesity-associated protein) and ALKBH5.[5] While both can remove the methyl group, FTO has been shown to preferentially demethylate the related m6Am modification.

-

Readers: These proteins specifically recognize and bind to m6A-modified sites to elicit a downstream functional consequence.[5][6] They are the ultimate effectors of the m6A mark. Key reader families include the YTH domain-containing proteins (YTHDF1, YTHDF2, YTHDF3, YTHDC1, YTHDC2), IGF2BP proteins, and certain HNRNPs.[5][6]

m6A-Mediated Regulation of mRNA Stability

One of the most well-characterized functions of m6A is the regulation of mRNA decay. The primary driver of this process is the reader protein YTHDF2 .

YTHDF2 selectively recognizes m6A-containing mRNAs in the cytoplasm and facilitates their degradation through at least two distinct pathways:[[“]][[“]]

-

Deadenylation-Dependent Decay: The N-terminal domain of YTHDF2 directly recruits the CCR4-NOT deadenylase complex.[[“]][[“]][9] This complex shortens the poly(A) tail of the target mRNA, marking it for subsequent degradation by exonucleases. This is considered the canonical pathway for rapid turnover of m6A-modified transcripts.[[“]][[“]]

-

Endoribonucleolytic Cleavage: In some contexts, YTHDF2 can cooperate with other proteins, such as HRSP12, to recruit the RNase P/MRP complex, which internally cleaves the mRNA transcript.[[“]][[“]]

Binding of YTHDF2 often results in the translocation of the target mRNA from the actively translating pool to specialized cytoplasmic sites of mRNA decay, such as processing bodies (P-bodies).[2][10] However, it's important to note that not all mRNAs bound by YTHDF2 are degraded; the cellular context and the presence of other RNA-binding proteins can modulate its activity.[9]

Knockdown or knockout of m6A writers or the YTHDF2 reader leads to a quantifiable increase in the half-life of target transcripts. Studies have shown that mRNAs with m6A modifications, particularly those with multiple marks, have significantly shorter half-lives.[11]

| Gene Target | Condition | mRNA Half-Life (hours) | Fold Change vs. Control | Reference |

| LHPP | Control (Prostate Cancer Cells) | ~3.5 | - | [12] |

| LHPP | YTHDF2 Knockdown | ~7.0 | ~2.0 | [12] |

| NKX3-1 | Control (Prostate Cancer Cells) | ~4.0 | - | [12] |

| NKX3-1 | YTHDF2 Knockdown | ~8.5 | ~2.1 | [12] |

| Overall | Wild-Type (HeLa Cells) | Median ~4.1 | - | Wang et al., 2014 |

| Overall | METTL3 Knockdown | Median ~5.6 | ~1.37 | Wang et al., 2014 |

Table 1: Examples of Quantitative Changes in mRNA Stability. Data is illustrative based on published findings.

m6A-Mediated Regulation of mRNA Translation

The role of m6A in translation is more complex, with evidence supporting both enhancement and inhibition depending on the location of the m6A mark and the specific reader protein involved.

-

YTHDF1-Mediated Translation Initiation: The reader protein YTHDF1 is a key promoter of translation. It binds to m6A-modified mRNAs and enhances their translation efficiency by interacting with translation initiation factors, such as eIF3.[13] This interaction is thought to facilitate ribosome loading and promote the recycling of ribosomes, thereby increasing protein output from a given transcript.[4]

-

Cap-Independent Translation: Under cellular stress conditions like heat shock, m6A levels can increase in the 5' untranslated region (5' UTR) of certain mRNAs.[3][13] This 5' UTR m6A can directly recruit the eIF3 complex, bypassing the need for the standard cap-binding protein eIF4E and initiating cap-independent translation.[3][14] This allows cells to rapidly synthesize stress-response proteins even when global cap-dependent translation is suppressed.[3]

In some contexts, m6A can negatively impact protein production. High levels of m6A within the coding sequence (CDS) have been suggested to cause ribosome stalling, potentially by affecting the accommodation of tRNA.[3] This suggests that the density and position of m6A marks are critical determinants of the translational outcome.

Experiments using ribosome profiling can quantify the impact of m6A on translation efficiency (TE), which is the ratio of ribosome-protected fragments to total mRNA abundance.

| Target Group | Condition | Change in Translation Efficiency | Reference |

| YTHDF1 Targets | YTHDF1 Knockdown | Significant Decrease | [15] |

| YTHDF1 Targets | METTL3 Knockdown | Overall Decrease | [15] |

| Hsp70 mRNA | Heat Shock (induces 5'UTR m6A) | Increased Cap-Independent Translation | [14] |

Table 2: Examples of Quantitative Changes in Translation Efficiency. Data is illustrative based on published findings.

Key Experimental Protocols

Studying the function of m6A requires a specialized set of molecular biology techniques. Below are summarized protocols for core methodologies.

Methylated RNA Immunoprecipitation followed by Sequencing (MeRIP-Seq) is the cornerstone technique for identifying m6A-modified transcripts on a global scale.

Methodology:

-

RNA Isolation & Fragmentation: Extract total RNA from cells or tissues and fragment it into ~100-200 nucleotide-long pieces using enzymatic or chemical methods.[16][17]

-

Immunoprecipitation (IP): Incubate the fragmented RNA with a highly specific anti-m6A antibody. The antibody-RNA complexes are then captured using protein A/G magnetic beads.[18] A portion of the fragmented RNA is saved as an 'input' control.[18]

-

Washing & Elution: Wash the beads extensively to remove non-specifically bound RNA. Elute the m6A-containing RNA fragments from the antibody-bead complexes.[17]

-

Library Preparation & Sequencing: Construct sequencing libraries from both the immunoprecipitated (IP) and input RNA samples.[16] Perform high-throughput sequencing.

-

Data Analysis: Align sequencing reads to a reference genome. Use peak-calling algorithms (e.g., MACS) to identify regions significantly enriched in the IP sample compared to the input, revealing the locations of m6A modifications.[19]

Thiol(SH)-linked alkylation for the metabolic sequencing of RNA (SLAM-seq) is a powerful method to determine mRNA half-lives without transcription inhibitors.[20][21]

Methodology:

-

Metabolic Labeling: Culture cells in the presence of 4-thiouridine (s4U), which is incorporated into newly transcribed RNA. This is the "pulse" phase.[22]

-

Chase: Remove the s4U-containing medium and replace it with medium containing a high concentration of standard uridine. Collect cells at various time points during this "chase" period.[22]

-

Alkylation: Extract RNA and treat it with iodoacetamide (IAA). IAA specifically alkylates the s4U, causing it to be read as a cytosine (C) instead of a thymine (T) during reverse transcription.

-

Sequencing & Analysis: Prepare 3' end sequencing libraries and perform high-throughput sequencing. By quantifying the rate at which T-to-C conversions disappear over the chase period, the decay rate and half-life of each individual transcript can be precisely calculated.[22]

Polysome profiling separates mRNAs based on the number of associated ribosomes, providing a snapshot of the translatome.

Methodology:

-

Lysate Preparation: Prepare a cell lysate under conditions that preserve ribosome-mRNA complexes, typically in the presence of a translation inhibitor like cycloheximide.[23]

-

Sucrose Gradient Ultracentrifugation: Layer the lysate onto a continuous sucrose gradient (e.g., 15-45%) and subject it to ultracentrifugation.[23] Ribosome-free mRNA, monosomes, and polysomes (mRNAs with multiple ribosomes) will separate into distinct fractions based on their size and density.[23]

-

Fractionation & RNA Extraction: Collect fractions while monitoring absorbance at 260 nm to visualize the ribosomal peaks. Extract RNA from each fraction or from pooled fractions (e.g., non-translating, low-translating, high-translating).[24]

-

Quantification: Use RT-qPCR or RNA-seq to determine the abundance of specific transcripts in each fraction. An increase in a transcript's presence in the heavy polysome fractions indicates higher translation efficiency.[24]

Therapeutic Implications and Future Directions

The central role of m6A in regulating the expression of key oncogenes and tumor suppressors has made its regulatory proteins attractive targets for drug development.[25] For instance, inhibitors of the METTL3 "writer" are being explored to reduce the translation of oncogenic transcripts like c-MYC and BCL2 in acute myeloid leukemia.[25] Conversely, targeting "erasers" like FTO or "readers" like YTHDF2 could be a strategy to modulate the stability of critical mRNAs in various cancers.[12]

The field continues to evolve, with ongoing research focused on developing single-nucleotide resolution mapping techniques, understanding the crosstalk between m6A and other RNA modifications, and elucidating the context-dependent regulation of the m6A machinery. A deeper understanding of these complex regulatory networks will undoubtedly unlock new therapeutic avenues for a host of human diseases.

References

- 1. m6A modification plays an integral role in mRNA stability and translation during pattern-triggered immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m6A-dependent regulation of messenger RNA stability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m6A-Mediated Translation Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m6A RNA methylation: from mechanisms to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. epigentek.com [epigentek.com]

- 6. Role of m6A writers, erasers and readers in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. consensus.app [consensus.app]

- 8. consensus.app [consensus.app]

- 9. Understanding YTHDF2-mediated mRNA degradation by m6A-BERT-Deg - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [PDF] m6A-dependent regulation of messenger RNA stability | Semantic Scholar [semanticscholar.org]

- 11. Settling the m6A debate: methylation of mature mRNA is not dynamic but accelerates turnover - PMC [pmc.ncbi.nlm.nih.gov]

- 12. YTHDF2 mediates the mRNA degradation of the tumor suppressors to induce AKT phosphorylation in N6-methyladenosine-dependent way in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Update: Mechanisms underlying N6-methyladenosine modification of eukaryotic mRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. N6-methyladenosine Modulates Messenger RNA Translation Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 16. MeRIP-seq Protocol - CD Genomics [rna.cd-genomics.com]

- 17. sysy.com [sysy.com]

- 18. MeRIP-seq [bio-protocol.org]

- 19. Master MeRIP-seq Data Analysis: Step-by-Step Process for RNA Methylation Studies - CD Genomics [rna.cd-genomics.com]

- 20. Determining mRNA Stability by Metabolic RNA Labeling and Chemical Nucleoside Conversion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Determining mRNA Stability by Metabolic RNA Labeling and Chemical Nucleoside Conversion | Springer Nature Experiments [experiments.springernature.com]

- 22. Global SLAM-seq for accurate mRNA decay determination and identification of NMD targets - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Polysome profiling - Wikipedia [en.wikipedia.org]

- 24. researchgate.net [researchgate.net]

- 25. cd-genomics.com [cd-genomics.com]

A Technical Guide to Investigating N⁶-methyladenosine's Role in Gene Expression Using N⁶-Methyladenosine-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies for studying the epitranscriptomic mark N⁶-methyladenosine (m⁶A) and its profound impact on gene expression. A particular focus is placed on the integration of stable isotope-labeled N⁶-methyladenosine-d3 (m⁶A-d3) for precise and quantitative analysis. This document outlines the core biological machinery of m⁶A regulation, details key experimental protocols, and presents data in a structured format to aid in experimental design and interpretation.

The m⁶A Regulatory Machinery: Writers, Erasers, and Readers

N⁶-methyladenosine is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and is dynamically regulated by a set of proteins that install, remove, and recognize the mark.[1] This regulation is crucial as m⁶A influences nearly every aspect of the mRNA life cycle, including splicing, nuclear export, stability, and translation, thereby playing a critical role in numerous biological processes and diseases.[1][2]

-

Writers (Methyltransferases): The m⁶A mark is co-transcriptionally deposited onto RNA by a methyltransferase complex. The core components are METTL3 (the catalytic subunit) and METTL14 (the RNA-binding scaffold), which are stabilized by WTAP and other regulatory proteins.[3]

-

Erasers (Demethylases): The m⁶A modification is reversible. Two key demethylases, FTO and ALKBH5, can remove the methyl group, allowing for dynamic control over the m⁶A status of specific transcripts.[3] FTO has been found to preferentially demethylate a related modification, m⁶Am.[3]

-

Readers (Binding Proteins): The functional consequences of m⁶A are mediated by "reader" proteins that specifically recognize and bind to m⁶A-modified sites. The most well-characterized family of readers are the YTH domain-containing proteins (YTHDF1, YTHDF2, YTHDF3, YTHDC1, YTHDC2).[1] For instance, YTHDF1 is known to promote the translation of its target mRNAs, while YTHDF2 typically directs bound transcripts towards degradation.[2][4]

Caption: The dynamic m6A modification pathway involving writers, erasers, and readers.

Experimental Strategies for m⁶A Analysis

A multi-faceted approach is required to fully elucidate the role of m⁶A. This involves mapping its location, quantifying its abundance, and measuring its impact on RNA dynamics.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and sensitive quantification of total m⁶A levels in an RNA sample.[5][6] The use of a stable isotope-labeled internal standard, such as N⁶-methyladenosine-d3, is critical for achieving absolute quantification by correcting for variations in sample processing and instrument response.[7][8]

Caption: Workflow for quantifying m6A using LC-MS/MS with an m6A-d3 internal standard.

Experimental Protocol: LC-MS/MS Quantification of m⁶A [5][9]

-

RNA Isolation: Isolate total RNA or purify mRNA from cells or tissues of interest. Ensure high quality and integrity.

-

Spike-in Standard: Add a known amount of N⁶-methyladenosine-d3 to the purified RNA sample (e.g., 0.5-1% of the expected adenosine amount).

-

RNA Digestion: Digest the RNA to single nucleosides.

-

Incubate RNA with Nuclease P1 in a buffered solution (e.g., 10 mM NH₄OAc, pH 5.3) at 42°C for 2 hours.

-

Add Alkaline Phosphatase and continue incubation at 37°C for an additional 2 hours to dephosphorylate the nucleosides.

-

-

LC Separation: Separate the resulting nucleosides using a reverse-phase liquid chromatography column.

-

MS/MS Analysis: Analyze the eluate by tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode. Monitor the specific mass transitions for adenosine, m⁶A, and m⁶A-d3.

-

Quantification: Create a standard curve using known concentrations of unlabeled m⁶A and adenosine.[9] Calculate the amount of endogenous m⁶A by comparing its peak area to that of the m⁶A-d3 internal standard. The m⁶A/A ratio is then determined to represent the overall m⁶A level.

Table 1: Example LC-MS/MS Quantitative Data

| Sample Group | Condition | m⁶A/A Ratio (%) | Standard Deviation | p-value |

| Control Cells | Normoxia | 0.25 | 0.03 | - |

| Treated Cells | Hypoxia | 0.42 | 0.05 | < 0.01 |

| METTL3 KO | Normoxia | 0.08 | 0.01 | < 0.001 |

This is representative data; actual values will vary based on cell type and conditions.

Methylated RNA Immunoprecipitation followed by Sequencing (MeRIP-Seq or m⁶A-Seq) is the most widely used technique to map m⁶A sites across the entire transcriptome.[10][11][12] It relies on an antibody that specifically recognizes m⁶A to enrich for RNA fragments containing the modification.

Caption: The experimental workflow for Methylated RNA Immunoprecipitation Sequencing (MeRIP-Seq).

Experimental Protocol: MeRIP-Seq [10][13]

-

RNA Isolation and Fragmentation: Isolate high-quality total RNA and purify the poly(A)⁺ fraction (mRNA). Fragment the mRNA to an average size of 100-200 nucleotides using enzymatic or chemical methods.

-

Input Control: Set aside a small fraction (e.g., 5-10%) of the fragmented RNA to serve as the input control library.

-

Immunoprecipitation (IP):

-

Incubate the remaining fragmented RNA with a specific anti-m⁶A antibody at 4°C for 1-2 hours.

-

Add pre-blocked Protein A/G magnetic beads to the RNA-antibody mixture and incubate for another 1-2 hours to capture the antibody-RNA complexes.

-

-

Washing and Elution: Wash the beads multiple times with IP buffer to remove non-specifically bound RNA. Elute the m⁶A-containing RNA fragments from the beads.

-

Library Preparation and Sequencing: Prepare sequencing libraries from both the eluted (IP) and the input control RNA fractions. Perform high-throughput sequencing.

-

Bioinformatic Analysis: Align sequencing reads to a reference genome. Use a peak-calling algorithm (e.g., MACS2) to identify regions significantly enriched in the IP sample compared to the input control.[13] These enriched "peaks" correspond to m⁶A sites.

To understand the functional consequences of m⁶A on RNA stability and turnover, it is essential to measure the rates of RNA synthesis and decay. Thiol(SH)-linked alkylation for the metabolic sequencing of RNA (SLAM-seq) is a powerful method for this purpose.[14][15] It involves metabolically labeling newly transcribed RNA with 4-thiouridine (s⁴U), which can then be chemically converted to a cytosine analog, allowing for its identification in sequencing data as a T-to-C conversion.[16][17] By performing a pulse-chase experiment, one can directly measure transcript half-lives. While SLAM-seq does not directly use m⁶A-d3, it is a critical complementary technique to determine the functional output (i.e., changes in stability) of the m⁶A modifications identified by MeRIP-seq.

Caption: The SLAM-seq workflow for measuring rates of RNA synthesis and decay.

Experimental Protocol: SLAM-seq for RNA Stability [15][16]

-

Metabolic Labeling (Pulse-Chase):

-

Pulse: Add s⁴U to the cell culture medium for a defined period (e.g., 1-4 hours) to label newly transcribed RNA.

-

Chase: Wash the cells and replace the medium with one containing a high concentration of unlabeled uridine.

-

-

Time-Course Collection: Harvest cells at various time points during the chase (e.g., 0, 2, 4, 8, 12 hours).

-

RNA Isolation: Isolate total RNA from each time point.

-

Alkylation: Treat the isolated RNA with iodoacetamide (IAA), which specifically alkylates the thiol group of the incorporated s⁴U.

-

Library Preparation and Sequencing: Prepare RNA-seq libraries. During reverse transcription, the alkylated s⁴U is read as a cytosine instead of a thymine (uracil).

-

Data Analysis: Align sequencing reads and analyze the data for T-to-C conversions. The proportion of reads with T>C conversions for a given transcript represents the fraction of labeled RNA. By plotting the decay of this fraction over the time course, the half-life of the transcript can be calculated.

Table 2: Comparison of Key m⁶A Analysis Techniques

| Technique | Primary Question Answered | Key Principle | Role of m⁶A-d3 | Resolution |

| LC-MS/MS | How much m⁶A is there? | Chemical separation and mass detection | Essential as internal standard | Global (no sequence info) |

| MeRIP-Seq | Where is m⁶A located? | Antibody-based enrichment | Not applicable | ~100-200 nt |

| SLAM-seq | What is the effect on RNA stability? | Metabolic labeling (s⁴U) & T>C conversion | Not applicable | Single nucleotide (for s⁴U) |

Integrated Analysis and Future Directions

By combining these powerful techniques, researchers can build a comprehensive picture of m⁶A's role in gene expression. For example, one can identify genes that gain or lose m⁶A under specific conditions using MeRIP-seq, confirm a global change in m⁶A levels with LC-MS/MS (using m⁶A-d3), and then use SLAM-seq to determine if those changes in m⁶A correlate with altered mRNA stability. This integrated approach is essential for linking the presence of an epitranscriptomic mark to a clear functional outcome, providing invaluable insights for basic research and the development of novel therapeutic strategies targeting the m⁶A pathway.

References

- 1. epigentek.com [epigentek.com]

- 2. Insights into the role of RNA m6A modification in the metabolic process and related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rethinking m6A Readers, Writers, and Erasers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m6A-dependent regulation of messenger RNA stability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m6A RNA Methylation Analysis by MS - CD Genomics [rna.cd-genomics.com]

- 6. Frontiers | Current progress in strategies to profile transcriptomic m6A modifications [frontiersin.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. Quantitative analysis of m6A RNA modification by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An experimental workflow for identifying RNA m6A alterations in cellular senescence by methylated RNA immunoprecipitation sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MeRIP-Seq/m6A-seq [illumina.com]

- 12. MeRIP-seq: Comprehensive Guide to m6A RNA Modification Analysis - CD Genomics [rna.cd-genomics.com]

- 13. MeRIP-seq Protocol - CD Genomics [rna.cd-genomics.com]

- 14. rna-seqblog.com [rna-seqblog.com]

- 15. Thiol-linked alkylation of RNA to assess expression dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Thiol-linked alkylation for the metabolic sequencing of RNA (SLAMseq) [protocols.io]

- 17. m.youtube.com [m.youtube.com]

Delving into the Dynamics of m6A RNA Modification: A Technical Guide to Stable Isotope Labeling and Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

N6-methyladenosine (m6A) has emerged as the most abundant and functionally significant internal modification in eukaryotic messenger RNA (mRNA), playing a pivotal role in the post-transcriptaneous regulation of gene expression. The dynamic nature of m6A methylation, governed by a complex interplay of "writer," "eraser," and "reader" proteins, influences every stage of the mRNA lifecycle, from splicing and nuclear export to translation and decay.[1] Dysregulation of m6A metabolic pathways has been implicated in a wide range of human diseases, including cancer, metabolic disorders, and neurological conditions, making it a compelling target for therapeutic intervention.

This in-depth technical guide provides a comprehensive overview of the core methodologies for exploring m6A metabolic pathways, with a special focus on the application of stable isotope labeling techniques coupled with mass spectrometry for accurate quantification. We will delve into detailed experimental protocols, present quantitative data in a clear and comparative format, and visualize the intricate signaling and experimental workflows using Graphviz diagrams.

The m6A Metabolic Pathway: A Symphony of Writers, Erasers, and Readers

The cellular m6A landscape is dynamically shaped by three classes of proteins:

-

Writers: These are methyltransferase complexes that install the m6A modification onto adenosine residues within a specific consensus sequence (RRACH). The core writer complex consists of METTL3 (the catalytic subunit) and METTL14 (the RNA-binding platform), often in association with other regulatory proteins like WTAP.[1]

-

Erasers: These are demethylases that remove the m6A mark, ensuring the reversibility of this modification. The two known erasers are FTO (fat mass and obesity-associated protein) and ALKBH5.[1]

-

Readers: These proteins recognize and bind to m6A-modified RNA, mediating the downstream functional consequences. The YTH domain-containing proteins (YTHDF1, YTHDF2, YTHDF3, YTHDC1, YTHDC2) are the most well-characterized m6A readers, each with distinct roles in regulating mRNA translation, decay, and splicing.[1]

Interplay with Cellular Metabolism: The One-Carbon Connection

The process of m6A methylation is intrinsically linked to cellular metabolism, particularly one-carbon metabolism. The universal methyl donor, S-adenosylmethionine (SAM), is a product of the methionine cycle, which is a key component of one-carbon metabolism. The availability of SAM directly influences the activity of m6A writers. Conversely, the product of the methylation reaction, S-adenosylhomocysteine (SAH), is a potent inhibitor of methyltransferases. The SAM/SAH ratio is therefore a critical determinant of the cellular m6A methylation potential.[2]

Quantitative Analysis of m6A Using Stable Isotope Labeling and LC-MS/MS

Accurate quantification of global m6A levels is crucial for understanding its dynamic regulation in various biological contexts. Stable isotope labeling, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS), offers a highly sensitive and specific method for this purpose. This approach involves metabolically labeling cellular RNA with a stable isotope-labeled precursor, followed by enzymatic digestion of the RNA into single nucleosides and subsequent analysis by LC-MS/MS.

Experimental Workflow

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the quantitative analysis of m6A using stable isotope labeling and LC-MS/MS.

Protocol 1: Metabolic Labeling of Cells

-

Cell Culture: Culture cells of interest in their appropriate growth medium. For stable isotope labeling, supplement the medium with a labeled precursor. A common choice is [13C5]-Adenosine or [15N5]-Adenosine. The final concentration and labeling duration should be optimized for the specific cell line and experimental goals.

-

Cell Harvest: After the desired labeling period, harvest the cells by trypsinization or scraping, followed by centrifugation. Wash the cell pellet with ice-cold PBS.

Protocol 2: RNA Isolation and Purification

-

Total RNA Extraction: Isolate total RNA from the cell pellet using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) or a standard TRIzol-based method.[3] Ensure all steps are performed under RNase-free conditions.

-

mRNA Purification: Purify mRNA from the total RNA using oligo(dT)-magnetic beads. This step is crucial to enrich for mRNA and remove other abundant RNA species like ribosomal RNA (rRNA).[3]

Protocol 3: Enzymatic Digestion of mRNA

-

Enzymatic Digestion: Digest the purified mRNA into single nucleosides using a cocktail of nuclease P1 and bacterial alkaline phosphatase.

-

To 1-5 µg of mRNA, add nuclease P1 (e.g., 2U) in a final volume of 25 µL of 10 mM ammonium acetate (pH 5.3).

-

Incubate at 42°C for 2 hours.

-

Add ammonium bicarbonate (1 M, 3 µL) and bacterial alkaline phosphatase (e.g., 0.5 U).

-

Incubate at 37°C for an additional 2 hours.

-

-

Sample Cleanup: Centrifuge the digested sample to pellet any precipitates. The supernatant containing the nucleosides is ready for LC-MS/MS analysis.

Protocol 4: LC-MS/MS Analysis

-

Chromatographic Separation: Separate the nucleosides using a reverse-phase C18 column on a high-performance liquid chromatography (HPLC) system. A gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) is typically used.

-

Mass Spectrometry Detection: Analyze the eluent using a triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM). The specific mass transitions for adenosine (A) and m6A, as well as their stable isotope-labeled counterparts, are monitored.[4]

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Adenosine (A) | 268.1 | 136.1 |

| N6-methyladenosine (m6A) | 282.1 | 150.1 |

| [13C5]-Adenosine | 273.1 | 141.1 |

| [13C5]-N6-methyladenosine | 287.1 | 155.1 |

| [15N5]-Adenosine | 273.1 | 136.1 |

| [15N5]-N6-methyladenosine | 287.1 | 150.1 |

Note: The exact m/z values may vary slightly depending on the specific stable isotope label used and the instrument calibration.

Data Presentation: Quantitative Comparison of m6A Levels

The data obtained from the LC-MS/MS analysis can be used to calculate the relative abundance of m6A to total adenosine (m6A/A ratio). This ratio provides a normalized measure of global m6A levels, allowing for comparisons across different samples.

Table 1: Global m6A Levels in Different Human Cell Lines

| Cell Line | Tissue of Origin | m6A/A Ratio (%) | Reference |

| HEK293T | Kidney | 0.25 ± 0.03 | [5] |

| HeLa | Cervix | 0.31 ± 0.04 | [5] |

| A549 | Lung | 0.18 ± 0.02 | [5] |

| HepG2 | Liver | 0.22 ± 0.03 | [5] |

Table 2: m6A Levels in Different Mouse Tissues

| Tissue | m6A/A Ratio (%) | Reference |

| Brain | 0.45 ± 0.05 | [6] |

| Liver | 0.32 ± 0.04 | [6] |

| Kidney | 0.28 ± 0.03 | [6] |

| Heart | 0.21 ± 0.02 | [6] |

Note: The presented data are illustrative and compiled from various sources. Actual values may vary depending on the specific experimental conditions and quantification methods used.

Conclusion

The study of m6A metabolic pathways is a rapidly evolving field with significant implications for understanding human health and disease. Stable isotope labeling coupled with mass spectrometry provides a powerful and quantitative tool to dissect the intricate regulation of m6A dynamics. The detailed protocols and workflows presented in this guide offer a solid foundation for researchers to embark on their own investigations into the epitranscriptome. As our understanding of the m6A machinery and its downstream effects deepens, so too will the opportunities for developing novel therapeutic strategies that target this critical layer of gene regulation.

References

- 1. m6A RNA Regulatory Diagram | Cell Signaling Technology [cellsignal.com]

- 2. Metabolic Control of m6A RNA Modification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitative analysis of m6A RNA modification by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m6A RNA Methylation Analysis by MS - CD Genomics [rna.cd-genomics.com]

- 5. The m6A RNA Modification Quantity and mRNA Expression Level of RNA Methylation-Related Genes in Head and Neck Squamous Cell Carcinoma Cell Lines and Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

Methodological & Application

Application Note: Absolute Quantification of m6A in mRNA using n6-Methyladenosine-d3 and LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Abstract: N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA), playing a critical role in RNA metabolism and gene expression.[1][2] Accurate and absolute quantification of m6A levels is essential for understanding its dynamic regulation in various biological and pathological processes.[3] This document provides a detailed protocol for the absolute quantification of m6A in mRNA using a stable isotope-labeled internal standard, n6-Methyladenosine-d3, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method involves the enzymatic digestion of purified mRNA into single nucleosides, followed by sensitive and specific detection using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.[4]

Principle of the Method

The absolute quantification of m6A is achieved through a multi-step process. First, total RNA is extracted from cells or tissues, and mRNA is subsequently isolated and purified. The purified mRNA is then enzymatically hydrolyzed into its constituent nucleosides using nuclease P1 and alkaline phosphatase.[5][6] A known quantity of the stable isotope-labeled internal standard, this compound (m6A-d3), is spiked into the sample. This internal standard is chemically identical to endogenous m6A but has a different mass, allowing it to be distinguished by the mass spectrometer.

The mixture of nucleosides is then separated using reverse-phase liquid chromatography and detected by a triple quadrupole mass spectrometer.[7] By comparing the signal intensity of endogenous m6A to the known concentration of the m6A-d3 internal standard, and by creating a standard curve with unlabeled standards, the precise and absolute quantity of m6A and unmodified adenosine (A) in the original mRNA sample can be determined.[8] The final m6A level is typically expressed as a ratio of m6A to total adenosine (m6A/A).[9]

Experimental Workflow and Signaling

The following diagrams illustrate the overall experimental procedure and the biological context of m6A modification.

Caption: Experimental workflow for m6A absolute quantification.

Caption: The dynamic m6A modification cycle in mRNA.

Detailed Experimental Protocol

Materials and Reagents

-

RNA Isolation:

-

TRIzol reagent or equivalent

-

Oligo(dT) magnetic beads

-

RNase-free water, tubes, and pipette tips

-

-

Enzymatic Digestion:

-

Standards:

-

N6-methyladenosine (m6A) standard

-

Adenosine (A) standard

-

Internal Standard: this compound (m6A-d3)

-

-

LC-MS/MS:

-

LC-MS grade water, acetonitrile, and formic acid

-

C18 reverse-phase analytical column

-

Triple quadrupole mass spectrometer

-

Step-by-Step Method

Step 1: mRNA Isolation and Purification

-

Extract total RNA from approximately 3-5 million cells or 50-100 mg of tissue using TRIzol or a similar column-based kit, following the manufacturer's instructions.

-

Assess the quantity and quality (A260/A280 ratio) of the total RNA using a spectrophotometer (e.g., NanoDrop).

-

Purify mRNA from 50-100 µg of total RNA using oligo(dT) magnetic beads according to the manufacturer's protocol. Perform two rounds of purification to minimize ribosomal RNA contamination.[10]

-

Elute the purified mRNA in RNase-free water and quantify it. A typical yield is 1-2% of the total RNA input.

Step 2: Preparation of Calibration Standards

-

Prepare 1 mg/mL stock solutions of m6A and adenosine in LC-MS grade water.

-

Create a series of mixed standard solutions by serially diluting the stocks to achieve final concentrations ranging from 0.5 to 50 ng/mL (or another appropriate range for your instrument's sensitivity).[8]

-

Prepare a stock solution of the internal standard this compound at a concentration of 100 ng/mL.

Step 3: Enzymatic Digestion of mRNA

-

In an RNase-free tube, add 200-500 ng of purified mRNA.

-

Add 2 U of nuclease P1 in an ammonium acetate buffer (pH 5.3).[9]

-

Incubate the mixture at 45°C for 2 hours to digest the mRNA into nucleoside 5'-monophosphates.[9]

-

Add ammonium bicarbonate buffer to adjust the pH to approximately 8.0, then add 1 U of alkaline phosphatase.[9]

-

Incubate at 37°C for 2 hours to dephosphorylate the nucleosides.[9]

-

Spike the digested sample with a fixed amount of the this compound internal standard (e.g., to a final concentration of 10 ng/mL).

-

Centrifuge the sample through a 3K molecular weight cutoff filter to remove the enzymes.[9]

-

Dry the sample in a vacuum centrifuge and reconstitute in 50 µL of LC-MS grade water for analysis.

Step 4: LC-MS/MS Analysis

-

Chromatography:

-

Inject 5-10 µL of the reconstituted sample onto a C18 column.

-

Use a gradient elution with Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

-

A typical gradient might be: 0-5 min, 5% B; 5-10 min, 5-95% B; 10-12 min, 95% B; 12-15 min, 95-5% B.

-

-

Mass Spectrometry:

-

Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

-

Set up Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transitions for each nucleoside. These transitions should be optimized on your specific instrument.

-

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Adenosine (A) | 268.1 | 136.1 |

| N6-methyladenosine (m6A) | 282.1 | 150.1 |

| This compound (m6A-d3) | 285.1 | 153.1 |

Step 5: Data Analysis and Quantification

-

Integrate the peak areas for adenosine, m6A, and m6A-d3 from the chromatograms.

-

Generate a calibration curve by plotting the peak area ratio of the m6A standard to the m6A-d3 internal standard against the concentration of the m6A standard.

-

Calculate the concentration of m6A in your sample using the regression equation from the standard curve.

-

Similarly, create a calibration curve for adenosine to determine its absolute concentration.

-

The final absolute quantification is typically presented as the molar amount of m6A per microgram of input mRNA or as the percentage ratio of m6A to total adenosine (%m6A/A).[9]

Data Presentation

Quantitative results should be summarized in a clear and structured format. The table below provides an example of how to present the final data for different experimental conditions.

| Sample ID | Treatment | m6A (fmol/µg mRNA) | Adenosine (pmol/µg mRNA) | m6A/A Ratio (%) |

| CTRL-1 | Vehicle | 12.5 | 45.2 | 0.0277 |

| CTRL-2 | Vehicle | 11.9 | 44.8 | 0.0266 |

| CTRL-3 | Vehicle | 12.1 | 46.1 | 0.0262 |

| TREAT-1 | Drug X | 25.3 | 45.5 | 0.0556 |

| TREAT-2 | Drug X | 26.1 | 44.9 | 0.0581 |

| TREAT-3 | Drug X | 24.8 | 45.8 | 0.0541 |

Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| Low Signal Intensity | Incomplete digestion; Insufficient mRNA input; Poor ionization. | Optimize enzyme concentrations and incubation times. Increase starting amount of mRNA. Optimize MS source parameters. |

| High Variability | Pipetting errors; Inconsistent sample preparation; Contamination. | Use calibrated pipettes. Ensure uniform handling of all samples. Maintain an RNase-free environment. |

| Poor Peak Shape | Column degradation; Improper mobile phase. | Replace the LC column. Prepare fresh mobile phases and filter them. |

| No m6A Peak Detected | m6A levels are below the limit of detection. | Increase the amount of mRNA used for digestion. Concentrate the final sample before injection. |

References

- 1. The detection and functions of RNA modification m6A based on m6A writers and erasers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. How Do You Identify m6 A Methylation in Transcriptomes at High Resolution? A Comparison of Recent Datasets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitative analysis of m6A RNA modification by LC-MS [escholarship.org]

- 4. m6A RNA Methylation Analysis by MS - CD Genomics [rna.cd-genomics.com]

- 5. Frontiers | Current progress in strategies to profile transcriptomic m6A modifications [frontiersin.org]

- 6. m6A Modification LC-MS Analysis Service - Creative Proteomics [creative-proteomics.com]

- 7. researchgate.net [researchgate.net]

- 8. Quantitative analysis of m6A RNA modification by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantification of global m6A RNA methylation levels by LC-MS/MS [visikol.com]

- 10. An Improved m6A-ELISA for Quantifying N6 -methyladenosine in Poly(A)-purified mRNAs - PMC [pmc.ncbi.nlm.nih.gov]

Metabolic Labeling of Cellular RNA with N6-Methyladenosine Precursors for Dynamic Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the metabolic labeling of cellular RNA with N6-methyladenosine (m6A) precursors. These techniques are instrumental for dynamic studies of RNA methylation, enabling the investigation of its role in various biological processes and its potential as a therapeutic target.

Introduction to N6-Methyladenosine (m6A)

N6-methyladenosine (m6A) is the most abundant internal modification on messenger RNA (mRNA) in most eukaryotes.[1][2] This dynamic and reversible modification plays a crucial role in regulating RNA metabolism, including splicing, nuclear export, stability, and translation.[1][2] The cellular machinery responsible for m6A includes "writers" (methyltransferases like METTL3/14), "erasers" (demethylases like FTO and ALKBH5), and "readers" (m6A-binding proteins like the YTH domain family) that collectively determine the fate of m6A-modified transcripts.[2] Dysregulation of m6A has been implicated in various diseases, including cancer, making the study of its dynamics a critical area of research.

Application Notes

Metabolic labeling with m6A precursors allows for the tracking of newly synthesized and modified RNA, providing a powerful tool to study the dynamics of m6A deposition and removal under various cellular conditions. Two primary methods for transcriptome-wide m6A profiling are Methylated RNA Immunoprecipitation followed by sequencing (MeRIP-seq) and the more recent m6A-label-seq, which offers base-resolution mapping.

Key Applications:

-

Dynamic m6A Profiling: Investigate changes in the m6A landscape in response to stimuli, cellular differentiation, or drug treatment.

-

RNA Stability and Decay: Determine the impact of m6A on the half-life of specific transcripts.

-

Translational Regulation: Elucidate how m6A influences the translation efficiency of target mRNAs.

-

Drug Discovery: Screen for small molecules that modulate the activity of m6A writers, erasers, or readers.

-

Disease Mechanism Studies: Uncover the role of aberrant m6A modification in the pathogenesis of diseases like cancer.

Quantitative Data Summary

The following tables summarize quantitative data related to m6A levels in different cellular contexts. This data is essential for experimental design and interpretation.

Table 1: Global m6A Levels in Various Cancer Cell Lines

| Cell Line | Cancer Type | Global m6A Level (% of total Adenosine) | Reference |

| A549 | Lung Carcinoma | ~0.25% - 0.35% | [3] |

| HCT116 | Colorectal Carcinoma | ~0.30% - 0.40% | [3] |

| U2OS | Osteosarcoma | ~0.20% - 0.30% | [3] |

| FaDu | Head and Neck Squamous Cell Carcinoma | Variable | [4] |

| Detroit 562 | Head and Neck Squamous Cell Carcinoma | Variable | [4] |

| A-253 | Head and Neck Squamous Cell Carcinoma | Variable | [4] |

| SCC-15 | Head and Neck Squamous Cell Carcinoma | Variable | [4] |

Table 2: Relative mRNA Expression of m6A Machinery Components in Head and Neck Squamous Cell Carcinoma Cell Lines

| Gene | FaDu | Detroit 562 | A-253 | SCC-15 | Reference |

| METTL3 | 1.00 | 1.15 | 1.35 | 1.20 | [5] |

| FTO | 1.00 | 0.90 | 1.10 | 1.05 | [5] |

| YTHDF2 | 1.00 | 0.85 | 1.60 | 1.40 | [5] |

| YTHDC2 | 1.00 | 0.79 | 1.70 | 1.51 | [5] |

Relative expression is normalized to a control cell line or condition.

Experimental Protocols

This section provides detailed protocols for key experiments in m6A metabolic labeling and analysis.

Protocol 1: Methylated RNA Immunoprecipitation followed by Sequencing (MeRIP-seq)

This protocol describes the enrichment of m6A-containing RNA fragments for subsequent high-throughput sequencing.

Materials:

-

Total RNA or purified mRNA

-

m6A-specific antibody

-

Protein A/G magnetic beads

-

RNA fragmentation buffer

-

IP buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40)

-

Wash buffer (e.g., low and high salt buffers)

-

Elution buffer (e.g., containing a competitive inhibitor or SDS)

-

RNase inhibitors

-

Reagents for RNA purification and library preparation

Procedure:

-

RNA Preparation and Fragmentation:

-

Isolate total RNA from cells or tissues, ensuring high quality and integrity.

-

Fragment the RNA to an average size of ~100-200 nucleotides using enzymatic or chemical methods.[6]

-

Purify the fragmented RNA.

-

-

Immunoprecipitation (IP):

-

Incubate the fragmented RNA with an m6A-specific antibody in IP buffer for 2 hours to overnight at 4°C with rotation.[7]

-

Add pre-washed Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C to capture the antibody-RNA complexes.

-

-

Washing:

-

Wash the beads several times with increasingly stringent wash buffers to remove non-specific binding. A typical series includes low salt, high salt, and LiCl washes.

-

-

Elution:

-

Elute the m6A-containing RNA fragments from the beads using an appropriate elution buffer.

-

-

RNA Purification and Library Preparation:

-

Purify the eluted RNA using a standard RNA purification kit.

-

Prepare sequencing libraries from the immunoprecipitated RNA (IP) and a corresponding input control sample (fragmented RNA that did not undergo IP).

-

-

Sequencing and Data Analysis:

-

Sequence the libraries on a high-throughput sequencing platform.

-

Align the reads to a reference genome/transcriptome and perform peak calling to identify m6A-enriched regions.

-

Protocol 2: m6A-label-seq for Base-Resolution Mapping